molecular formula C14H13N3 B7468396 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile

2-[Benzyl(methyl)amino]pyridine-3-carbonitrile

Cat. No. B7468396
M. Wt: 223.27 g/mol
InChI Key: DKWLLEQBWOTTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that belongs to the pyridine family. This compound has been found to have potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain receptors that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and inhibits the growth of certain bacteria and fungi. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been found to have herbicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile in lab experiments include its reproducibility, efficiency, and potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments. For example, it is a toxic compound and requires special handling and disposal procedures. It is also relatively expensive compared to other compounds that are used in lab experiments.

Future Directions

There are several future directions for the research on 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile. One direction is to study its potential applications in the development of new drugs for the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is to study its potential applications in the development of new agrochemicals for the control of weeds and pests. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on different biological systems. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile is a multi-step process. The first step involves the reaction of 2-chloro-3-cyanopyridine with benzylamine to form 2-(benzylamino)pyridine-3-carbonitrile. The second step involves the reaction of the intermediate product with methyl iodide to form the final product, 2-[Benzyl(methyl)amino]pyridine-3-carbonitrile. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.

Scientific Research Applications

2-[Benzyl(methyl)amino]pyridine-3-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antifungal and antibacterial properties. In the field of agrochemicals, this compound has been found to have herbicidal and insecticidal properties. In the field of material science, this compound has been found to have potential applications in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-[benzyl(methyl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLLEQBWOTTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(methyl)amino]pyridine-3-carbonitrile

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